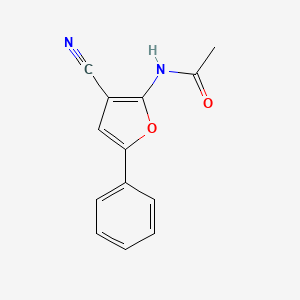

N-(3-cyano-5-phenyl-2-furyl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-9(16)15-13-11(8-14)7-12(17-13)10-5-3-2-4-6-10/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOXUTOFNWGXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5-phenyl-2-furyl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for cyanoacetamides often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyano-5-phenyl-2-furyl)acetamide undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.

Common Reagents and Conditions:

Condensation Reactions: Typically involve reagents like phenacyl bromide in boiling ethanol with triethylamine as a catalyst.

Substitution Reactions: Often use reagents like carbon disulfide in DMF with potassium hydroxide, followed by methyl iodide.

Major Products:

Condensation Reactions: Can yield pyrrole derivatives.

Substitution Reactions: Can produce ketene dithioacetals and pyrrole-3-carboxamide derivatives.

Scientific Research Applications

N-(3-cyano-5-phenyl-2-furyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-cyano-5-phenyl-2-furyl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, making the compound more susceptible to nucleophilic attack. The acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Antimicrobial Acetamide Derivatives

Compounds such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl) analog (48) exhibit strong activity against gram-positive bacteria . However, the absence of a piperazine or thiazole moiety in the target compound could reduce broad-spectrum efficacy compared to these derivatives.

Nitro-Substituted Analogs

Naphtho[2,1-b]furan derivatives like N-[2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (5a-d) demonstrate antibacterial activity influenced by nitro groups . The nitro group’s strong electron-withdrawing nature contrasts with the cyano group in the target compound, which may offer similar electronic effects but with reduced mutagenic risks observed in nitrofuran derivatives (see Section 2.3).

Chalcone Derivatives

Chalcones (e.g., α,β-unsaturated ketones like compounds 51 and 52) exhibit anti-cancer and anti-inflammatory properties due to their conjugated systems .

Structural and Crystallographic Comparisons

Meta-Substituted Trichloro-Acetamides

N-(3-chlorophenyl)-2,2,2-trichloro-acetamide and its analogs show that meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) significantly alters crystal packing and lattice constants .

Tertiary Amides

N-Benzyl-N-(furan-2-ylmethyl)acetamide (2), a tertiary amide, was synthesized with ≥93% yield using acetic anhydride .

Pharmacological Potential vs. Structural Complexity

Complex analogs like 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA) combine multiple heterocycles for targeted activity . The simpler furyl-acetamide scaffold of the target compound may offer advantages in synthetic scalability and pharmacokinetic optimization.

Q & A

Q. How do structural modifications affect the compound’s photostability and shelf-life?

- Methodological Answer :

- Accelerated aging studies : Expose analogs to UV light and monitor degradation via HPLC.

- DFT calculations : Model bond dissociation energies to predict vulnerable positions (e.g., furan ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.